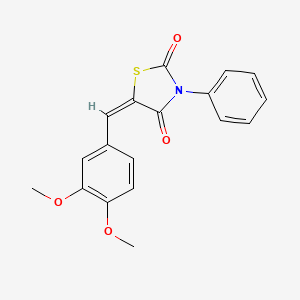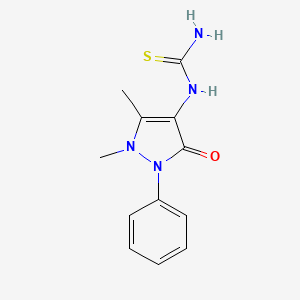![molecular formula C17H25Cl3N2O B11707942 N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide](/img/structure/B11707942.png)
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2,2,2-Trichlor-1-[(2-methylphenyl)amino]ethyl}octanamid ist eine komplexe organische Verbindung, die sich durch ihre einzigartige molekulare Struktur auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-{2,2,2-Trichlor-1-[(2-methylphenyl)amino]ethyl}octanamid beinhaltet typischerweise die Reaktion von 2,2,2-Trichlor-1-[(2-methylphenyl)amino]ethanol mit Octanoylchlorid unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Reaktionsgemisch wird dann mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsverfahren
Im industriellen Maßstab kann die Produktion von N-{2,2,2-Trichlor-1-[(2-methylphenyl)amino]ethyl}octanamid kontinuierliche Strömungsreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von automatisierten Systemen zur Überwachung und Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen ist entscheidend für die Optimierung des Produktionsprozesses.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-{2,2,2-Trichlor-1-[(2-methylphenyl)amino]ethyl}octanamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren oder Ketone führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von Aminen oder Alkoholen führt.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, wobei die Chloratome durch andere Nucleophile wie Hydroxid-, Alkoxid- oder Aminogruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Natriumhydroxid in wässrigem Medium.
Hauptprodukte
Oxidation: Carbonsäuren oder Ketone.
Reduktion: Amine oder Alkohole.
Substitution: Entsprechende substituierte Derivate.
Wissenschaftliche Forschungsanwendungen
N-{2,2,2-Trichlor-1-[(2-methylphenyl)amino]ethyl}octanamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese zur Herstellung verschiedener Derivate verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde zur Untersuchung von Enzymwechselwirkungen und Stoffwechselwegen.
Medizin: Erforscht auf sein Potenzial für therapeutische Eigenschaften, einschließlich entzündungshemmender und antimikrobieller Aktivitäten.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-{2,2,2-Trichlor-1-[(2-methylphenyl)amino]ethyl}octanamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und molekularen Wechselwirkungen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-{2,2,2-Trichlor-1-[(2-methylphenyl)amino]ethyl}hexanamid
- N-{2,2,2-Trichlor-1-[(2-methylphenyl)amino]ethyl}acetat
- N-{2,2,2-Trichlor-1-[(2-methylphenyl)amino]ethyl}butanamid
Einzigartigkeit
N-{2,2,2-Trichlor-1-[(2-methylphenyl)amino]ethyl}octanamid ist einzigartig aufgrund seiner spezifischen Octanamidkette, die im Vergleich zu seinen kürzerkettigen Analoga unterschiedliche physikalisch-chemische Eigenschaften verleiht. Diese Einzigartigkeit kann seine Löslichkeit, Reaktivität und biologische Aktivität beeinflussen, wodurch es für bestimmte Anwendungen geeignet ist, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind.
Eigenschaften
Molekularformel |
C17H25Cl3N2O |
|---|---|
Molekulargewicht |
379.7 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]octanamide |
InChI |
InChI=1S/C17H25Cl3N2O/c1-3-4-5-6-7-12-15(23)22-16(17(18,19)20)21-14-11-9-8-10-13(14)2/h8-11,16,21H,3-7,12H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
GPHXFXSCEKRHEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11707864.png)
![2-{[(3,4-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11707868.png)


![4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11707878.png)

![4-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11707888.png)

![N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4'-pentyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11707901.png)
![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11707926.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide](/img/structure/B11707930.png)
![[(2-Methoxyethoxy)methyl]benzene](/img/structure/B11707932.png)
![5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11707938.png)
![2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707955.png)
